molecular formula C22H19ClN2O3S B2548277 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 893789-23-6

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2548277
CAS No.: 893789-23-6
M. Wt: 426.92
InChI Key: LQGFLAJPGHAATP-UHFFFAOYSA-N
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Description

4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a synthetic small molecule belonging to the 1,2,4-benzothiadiazine 1,1-dioxide chemical family . This core scaffold is known to be a privileged structure in medicinal chemistry, often serving as a key precursor or intermediate in the development of novel bioactive compounds. The specific structure features a benzothiadiazinone core substituted with a 2-chlorobenzyl group at the N-4 position and a 3,4-dimethylphenyl group at the C-2 position, defining its unique molecular properties and reactivity . The presence of the 1,1-dioxide moiety is a critical functional group that can influence the compound's electronic characteristics and potential for molecular recognition. As a building block, this compound offers researchers a versatile template for further chemical exploration, including structure-activity relationship (SAR) studies, library synthesis for high-throughput screening, and the development of targeted chemical probes. Its research value lies in its potential application across various scientific disciplines, such as pharmacology, chemical biology, and materials science, where its distinct heterocyclic architecture can be utilized to investigate new biological pathways or material properties. Researchers are encouraged to leverage this high-quality compound to pioneer investigations into its specific mechanisms of action and potential research applications, which remain to be fully elucidated in the scientific literature.

Properties

IUPAC Name

4-[(2-chlorophenyl)methyl]-2-(3,4-dimethylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3S/c1-15-11-12-18(13-16(15)2)25-22(26)24(14-17-7-3-4-8-19(17)23)20-9-5-6-10-21(20)29(25,27)28/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGFLAJPGHAATP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide (CAS No. 892360-36-0) is a member of the benzothiadiazinone class of compounds. This class is recognized for its diverse biological activities, including potential applications in neuropharmacology and anti-inflammatory therapies. Understanding the biological activity of this compound can provide insights into its therapeutic potential.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C16H16ClN1O2S\text{C}_{16}\text{H}_{16}\text{ClN}_1\text{O}_2\text{S}

This structure features a chlorobenzyl group and a dimethylphenyl moiety attached to a benzothiadiazinone core.

Biological Activity Overview

Research indicates that compounds in the benzothiadiazinone class exhibit various biological activities, including:

  • Anticonvulsant Effects : Certain derivatives have shown promise in reducing seizure activity in animal models.
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and pathways.
  • Neuroprotective Effects : Potential mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress.

Anticonvulsant Activity

A study investigated the anticonvulsant properties of related compounds using a pentylenetetrazole (PTZ) model in zebrafish. The findings suggested that modifications in the structure could enhance neuroprotective effects against chemically induced seizures by regulating neurotransmitter levels such as serotonin and gamma-aminobutyric acid (GABA) .

Anti-inflammatory Activity

Research on similar benzothiadiazinones has indicated their ability to modulate inflammatory responses. For instance, compounds were found to downregulate tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies

StudyModelFindings
Zebrafish PTZ Model AnticonvulsantUpregulation of serotonin and downregulation of GABA levels; reduced seizure frequency .
In Vitro Cytokine Study Human Cell LinesDecreased IL-6 and TNF-α production; potential for anti-inflammatory applications .

The biological activities of this compound may involve several mechanisms:

  • Neurotransmitter Modulation : Altering levels of key neurotransmitters can influence seizure susceptibility and mood disorders.
  • Oxidative Stress Reduction : Compounds with antioxidant properties may protect neuronal cells from oxidative damage.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multi-step reactions including the formation of the benzothiadiazine core followed by chlorobenzyl and dimethylphenyl substitutions. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound.

Antimicrobial Properties

Research indicates that benzothiadiazine derivatives exhibit significant antimicrobial activity. The compound has been tested against various bacterial strains and has shown promising results in inhibiting growth. For instance, studies have demonstrated that modifications in the side chains can enhance antibacterial efficacy against resistant strains .

Antidiabetic Activity

The compound has also been investigated for its potential as an α-glucosidase inhibitor. This property is crucial for managing postprandial blood glucose levels in diabetic patients. In vitro studies suggest that derivatives of benzothiadiazine can effectively inhibit α-glucosidase activity, thereby providing a therapeutic avenue for diabetes management .

Anticancer Potential

Recent studies have highlighted the potential anticancer properties of benzothiadiazine derivatives. The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. Inhibition of CDK activity may lead to reduced proliferation of cancer cells .

Case Study 1: Antibacterial Activity

In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized several benzothiadiazine derivatives and evaluated their antibacterial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against Gram-positive and Gram-negative bacteria .

Case Study 2: Antidiabetic Effects

A comprehensive evaluation of various benzothiadiazine derivatives revealed that certain compounds significantly inhibited α-glucosidase activity in vitro. This finding suggests their potential use as antidiabetic agents, warranting further investigation into their mechanisms and efficacy in vivo .

Summary Table of Applications

Application AreaObserved EffectsReference
AntimicrobialSignificant inhibition of bacterial growth
AntidiabeticInhibition of α-glucosidase activity
AnticancerInhibition of cyclin-dependent kinases

Chemical Reactions Analysis

Nucleophilic Substitution

The benzothiadiazine core undergoes nucleophilic attack at the sulfur position, enabling substitution reactions. For example:

  • Hydrolysis : Reaction with water under acidic/basic conditions could replace the benzyl group.

  • Alkylation : Addition of alkylating agents (e.g., methyl iodide) may modify substituents ( ).

Oxidation/Reduction

The 1,1-dioxide moiety is prone to redox reactions:

  • Reduction : Treatment with LiAlH₄ could reduce the sulfone group.

  • Oxidation : Further oxidation (e.g., with KMnO₄) may alter the heterocyclic structure ().

Cross-Coupling Reactions

The presence of aromatic rings suggests compatibility with Suzuki or Heck coupling reactions to introduce additional functional groups ( ).

Analytical Characterization

TechniqueKey Observations
¹H NMR Peaks corresponding to aromatic protons (δ ~6.8–7.8 ppm) and aliphatic groups (δ ~2.2–3.0 ppm)
Mass Spectrometry Molecular ion peak at m/z ~350 (calculated MW: 334.82 g/mol)
IR Strong absorption bands for sulfone (S=O) and carbonyl (C=O) groups

These methods confirm structural integrity and purity ().

Comparison of Related Benzothiadiazinones

CompoundKey FeaturesApplications
2-(2,4-Dimethylphenyl)-4-(2-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxideDimethylphenyl substituentMedicinal chemistry ()
4-(3-Chlorobenzyl)-2-(4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxideChlorobenzyl groupPharmaceutical research ()

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Benzothiadiazine Core

Key structural analogs differ in substituent positions and functional groups, impacting their biological and physicochemical profiles:

Compound Name Substituents Molecular Formula Key Properties/Activities Reference
Target Compound 4-(2-Cl-benzyl), 2-(3,4-dimethylphenyl) C₂₂H₁₈ClN₂O₃S Not explicitly reported in evidence -
Compound 19 (7-Cl-4-Cl-phenyl derivative) 7-Cl, 4-Cl-phenylcarbonimidoyl C₁₉H₁₃Cl₂N₃O₃S Anticancer (NCI-tested)
Compound 23 (Orexin ligand) 2,6-diF-4-OMe-benzyl, 5,6-diOMe-pyridin-3-yl C₂₃H₂₀F₂N₂O₆S Orexin receptor ligand (radiolabeled)
4-(4-Cl-benzyl)-2-(4-OMe-phenyl) analog 4-Cl-benzyl, 4-OMe-phenyl C₂₂H₁₇ClN₂O₄S No activity specified (ECHEMI listing)
7-Cl-5-OMe derivative 7-Cl, 5-OMe C₈H₇ClN₂O₄S No activity specified

Key Observations :

  • Anticancer Potential: Compound 19 () shares a chlorinated aromatic system with the target compound but lacks the dimethylphenyl group.
  • Receptor Binding: Compound 23 () contains electron-withdrawing (fluoro, methoxy) and bulky substituents, optimizing it for orexin receptor interactions.
  • Structural Stability : and highlight that benzothiazine dioxides with intramolecular hydrogen bonds (e.g., O–H⋯O, N–H⋯O) exhibit stabilized half-chair conformations, which may influence bioavailability .
Comparison with Benzothiazine Derivatives

Key differences:

  • Meloxicam : Features a 5-methylthiazole carboxamide substituent, contributing to cyclooxygenase (COX-2) selectivity. The target compound’s 3,4-dimethylphenyl group may reduce COX affinity but enhance alternative targets .
  • Crystal Packing : Benzothiazines in and exhibit intermolecular hydrogen bonding (N–H⋯O, C–H⋯O), which correlates with solubility and melting points. The target compound’s 2-chlorobenzyl group may disrupt such interactions, altering crystallinity .

Q & A

Q. What are the recommended synthetic routes for 4-(2-chlorobenzyl)-2-(3,4-dimethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound’s synthesis typically involves cyclocondensation of substituted benzothiazine precursors with chlorobenzyl derivatives. For example, sodium methoxide in methanol under reflux (30–60 minutes) is a common base/solvent system for intramolecular cyclization, achieving yields of ~70% . Optimize by varying catalysts (e.g., K₂CO₃ vs. NaOMe) and temperatures (80–120°C). Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How is the compound’s crystal structure resolved, and what conformational features are critical for stability?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals a half-chair conformation in the benzothiadiazine ring system, with sulfur (S1) and nitrogen (N1) atoms displaced by 0.527 Å and 0.216 Å, respectively, from the mean plane. Intramolecular hydrogen bonding (O–H⋯O, N–H⋯O) and π-π stacking between aromatic rings stabilize the structure . Use Mercury software for refinement and validate bond distances (e.g., C–S: 1.76–1.82 Å) against literature analogs .

Q. What biological activities are reported for structurally related benzothiadiazine 1,1-dioxides, and how are these assays designed?

  • Methodological Answer : Analogous compounds exhibit anti-inflammatory, antibacterial, and analgesic properties. For example, in vitro anti-inflammatory activity is tested via COX-2 inhibition assays (IC₅₀ values reported at 10–50 μM), while antibacterial activity is assessed using MIC (minimum inhibitory concentration) against S. aureus and E. coli . Use positive controls (e.g., diclofenac for COX-2) and validate via dose-response curves .

Advanced Research Questions

Q. How can conflicting pharmacological data between substituent groups (e.g., 2-chlorobenzyl vs. 3-methoxybenzyl) be reconciled?

  • Methodological Answer : Contradictions in activity may arise from steric/electronic effects of substituents. For example, 2-chlorobenzyl enhances COX-2 selectivity due to its electron-withdrawing nature, while 3-methoxybenzyl increases metabolic stability but reduces potency . Perform comparative QSAR studies using Hammett constants (σ) and molecular docking (AutoDock Vina) to correlate substituent effects with binding affinities .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Methodological Answer : Modify the 3,4-dimethylphenyl group to introduce polar substituents (e.g., hydroxyl or amine groups). Salt formation (e.g., sodium or hydrochloride salts) improves aqueous solubility . Assess logP via shake-flask method (target logP <3) and permeability using Caco-2 cell monolayers. Maintain IC₅₀ within 1–10 μM to balance potency and ADME properties .

Q. How do tautomeric forms of the benzothiadiazine core influence reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The 1,2,4-benzothiadiazine 1,1-dioxide system exhibits keto-enol tautomerism, which affects nucleophilic attack at C3. Characterize tautomers via ¹H NMR (DMSO-d₆, 500 MHz): enol form shows a downfield singlet (~12 ppm for OH), while the keto form displays a carbonyl peak at ~170 ppm in ¹³C NMR . Use DFT calculations (Gaussian 09) to model transition states for substitution pathways .

Q. What analytical techniques are most reliable for detecting degradation products under accelerated stability conditions?

  • Methodological Answer : Employ LC-MS/MS (Q-TOF) with a C18 column (gradient: 0.1% formic acid in water/acetonitrile) to identify hydrolytic degradation (e.g., cleavage of the sulfone group) and oxidative byproducts. Forced degradation (40°C/75% RH, 14 days) reveals major impurities; quantify via external standardization .

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